Tert-butyl 2-methylaziridine-1-carboxylate
Overview
Description
Tert-butyl 2-methylaziridine-1-carboxylate is an organic aziridine compound with a molecular formula of C8H15NO2 . The name is derived from its structure, which contains an aziridine ring and a tert-butyl group. It is a chiral molecule, meaning it exists in two stereoisomers.
Synthesis Analysis
Tert-butyl 2-methylaziridine-1-carboxylate is synthesized by reacting tert-butyl aziridine-1-carboxylate with a chiral auxiliary compound . The resulting mixture is separated into the two stereoisomers, ®- and (S)-tert-butyl 2-methylaziridine-1-carboxylate, using high-performance liquid chromatography (HPLC) . The stereochemistry of Tert-butyl 2-methylaziridine-1-carboxylate is confirmed through nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-methylaziridine-1-carboxylate is C8H15NO2 . The InChI code is 1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-methylaziridine-1-carboxylate has a molecular weight of 157.21 g/mol . It is a colorless liquid at room temperature and pressure. This molecule is soluble in water, ethanol, and chloroform but is insoluble in hexane.Scientific Research Applications
Rhodium(I) Catalyzed Carbonylative Ring Expansion
A theoretical study explored the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, revealing that the lack of reactivity in N-tert-butyl-2-methylaziridine is due to a lower stabilization through hyperconjugation, making the ring expansion unviable (Ardura, López, & Sordo, 2006).
Synthesis of Biologically Active Benzimidazole Compounds
Tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized as an important intermediate for the creation of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Anticorrosive Behavior
A study investigated the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl, demonstrating significant inhibition efficiency and adsorption onto the metal surface (Praveen et al., 2021).
Synthesis and Reactivity in Organic Chemistry
Various studies focus on the synthesis and reactivity of tert-butyl-based compounds in creating novel chemical structures and intermediates for further applications in organic synthesis and pharmaceuticals (Gumireddy et al., 2021; Ivanov, 2020; Mironovich & Shcherbinin, 2014).
Synthesis of α-Amino Acids
The use of (S)-N-tert-butoxycarbonylaziridine-2-carboxylate derivatives for α-amino acid synthesis has been explored, showing moderate to good yields in protected α-amino acids (Baldwin et al., 1996).
Application in Synthesis of Chiral Auxiliaries
The synthesis and applications of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been reported, demonstrating their utility in dipeptide synthesis and other transformations (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-methylaziridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIJOWSVJKBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449128 | |
Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methylaziridine-1-carboxylate | |
CAS RN |
129319-71-7 | |
Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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